Cas no 939759-19-0 (9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine)
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Chemical and Physical Properties
Names and Identifiers
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- 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- 9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
- DTXSID701256330
- 939759-19-0
-
- Inchi: 1S/C10H12ClN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
- InChI Key: WOAGHSOIENSQDJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NCCCC2
Computed Properties
- Exact Mass: 181.0658271g/mol
- Monoisotopic Mass: 181.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158921-1g |
9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95% | 1g |
$405 | 2021-06-08 | |
| Alichem | A019095838-1g |
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95% | 1g |
$1688.40 | 2023-08-31 | |
| Alichem | A019095838-5g |
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95% | 5g |
$4924.50 | 2023-08-31 | |
| Chemenu | CM158921-1g |
9-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95% | 1g |
$525 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804626-1g |
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95% | 1g |
¥7046.00 | 2024-04-24 | |
| Crysdot LLC | CD11008390-1g |
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine |
939759-19-0 | 95+% | 1g |
$429 | 2024-07-19 |
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Introduction to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 939759-19-0)
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, identified by the chemical identifier CAS No. 939759-19-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class, though it exhibits distinct structural and pharmacological properties due to the presence of a chlorine substituent and a tetrahydroisoquinoline core. The molecular structure of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine consists of a fused benzene ring and an azepine ring, with the chlorine atom positioned at the 9th carbon atom, which plays a crucial role in modulating its biological activity.
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves multi-step organic reactions that typically begin with the formation of the tetrahydroisoquinoline scaffold. Key steps include cyclization reactions to establish the benzo[b]azepine core and subsequent chlorination to introduce the chlorine atom at the 9-position. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. These methodologies often incorporate catalytic processes and purification techniques such as column chromatography or recrystallization to achieve high enantiomeric purity if necessary.
Recent research has highlighted the potential of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a lead compound in the development of novel therapeutic agents. Its structural motif is reminiscent of established pharmacophores found in drugs used to treat neurological and psychiatric disorders. The chlorine substituent enhances lipophilicity and binding affinity to target proteins, making it an attractive candidate for further pharmacological exploration. Studies have demonstrated its interaction with various neurotransmitter receptors, particularly those involved in modulating anxiety and cognition.
In preclinical studies, 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has shown promise in models of anxiety and depression. Its mechanism of action appears to involve partial agonism at certain serotonin receptors (e.g., 5-HT1A) and potential modulation of GABAergic systems. Unlike classical benzodiazepines, it exhibits a more selective profile with reduced sedative side effects at therapeutic doses. This makes it an appealing alternative for patients who experience adverse effects from conventional treatments.
The impact of the chlorine atom on the pharmacokinetic properties of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is another area of active investigation. Computational modeling has been employed to predict metabolic pathways and binding interactions with cytochrome P450 enzymes (CYP450), which are critical in drug metabolism. These studies suggest that the compound may have a favorable pharmacokinetic profile with moderate bioavailability and a reasonable half-life.
Advances in biotechnology have enabled high-throughput screening (HTS) approaches to identify derivatives of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine with enhanced efficacy or reduced toxicity. By modifying substituents or exploring different scaffolds based on this core structure, researchers aim to optimize pharmacological properties for clinical applications. Such derivatives could offer improved therapeutic outcomes while minimizing side effects associated with existing treatments.
The role of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in drug discovery extends beyond central nervous system (CNS) applications. Emerging evidence suggests potential utility in treating neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease due to its ability to interact with amyloid-beta plaques or modulate dopaminergic pathways. While further research is needed to validate these hypotheses clinically,
the versatility of this compound underscores its significance as a scaffold for medicinal chemistry innovation. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials that can ultimately benefit patients suffering from various disorders.
The regulatory landscape for compounds like 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is continually evolving to balance innovation with safety considerations. Regulatory agencies require comprehensive data on toxicity profiles before approving new drugs for clinical use; therefore
robust toxicological studies are integral to advancing this compound through development pipelines. Modern toxicology employs in vitro assays using human cell lines alongside traditional animal models
to assess potential risks comprehensively.
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